Product packaging for caltractin(Cat. No.:CAS No. 118216-31-2)

caltractin

Cat. No.: B1168705
CAS No.: 118216-31-2
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Description

Caltractin, also known as centrin, is a highly conserved, ~20-kDa calcium-binding protein belonging to the EF-hand superfamily . It shares approximately 50% sequence identity with calmodulin but is distinguished by unique structural features in its C-terminal domain that confer target specificity . A fundamental role of this compound is its structural and functional association with microtubule-organizing centers (MTOCs) . In human cells, it localizes to the centrosome of both interphase and mitotic cells, and in lower organisms, it is found in analogous structures like the basal body and spindle pole body . Within these centers, this compound is implicated in critical processes such as centriole duplication and separation . Beyond its centrosomal functions, this compound plays a significant role in the cell's response to genotoxic stress. It is directly involved in nucleotide excision repair, the pathway that repairs DNA lesions induced primarily by ultraviolet irradiation . The protein also contributes to genome stability, and its dysregulation has been observed in contexts such as tumor-infiltrating lymphocytes . This multifunctional protein serves as a key component in bridging nuclear and cytoplasmic events, making it an essential reagent for research in cell cycle regulation, centrosome biology, and DNA damage response mechanisms . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

118216-31-2

Molecular Formula

C32H35NO14

Synonyms

caltractin

Origin of Product

United States

Genomic and Transcriptional Architecture of Caltractin

Transcriptional Regulation of Caltractin Expression

The expression of this compound genes is a tightly regulated process involving various molecular mechanisms that ensure its availability at the appropriate times and locations within the cell.

Cis-Regulatory Elements and Promoter Activity

Transcriptional regulation is significantly influenced by cis-regulatory elements (CREs), which are non-coding DNA regions typically located in the vicinity of genes they regulate. wikipedia.orgmdpi.com These elements, including promoters, enhancers, silencers, and insulators, serve as binding sites for transcription factors and other regulatory proteins, thereby controlling the initiation and rate of transcription. wikipedia.orgmdpi.comnih.gov

While specific cis-regulatory elements controlling this compound gene expression have not been exhaustively detailed in the provided text, the presence of a promoter region is noted for both Chlamydomonas and mouse this compound genes. nih.govnih.gov The Chlamydomonas this compound promoter lacks canonical TATA or CCAAT boxes, suggesting regulation through alternative promoter elements. nih.gov The mouse Cetn2 gene has a TATA-less promoter and utilizes alternate transcription start sites, indicating complex regulatory control at the initiation level. nih.gov Research on other calcium-binding proteins, such as calretinin, has identified AP2-like cis elements crucial for promoter activity in neuronal cells, suggesting similar complex regulation might be involved in this compound expression. nih.gov

Trans-Acting Factors and Transcriptional Machinery

Transcriptional regulation also involves trans-acting factors, primarily transcription factors, which bind to cis-regulatory elements to activate or repress gene expression. wikipedia.orgnih.gov The coordinated assembly of the transcription apparatus at gene promoters, mediated by sequence-specific DNA-binding activators and core transcription machinery, is vital for accurate gene expression. nih.gov

While the specific transcription factors regulating this compound gene expression are not explicitly listed in the provided text, this compound (specifically Centrin 2) has been found to be part of the Xeroderma Pigmentosum group C (XPC) complex, which is involved in initiating global genome nucleotide excision repair (GG-NER). wikidoc.organnualreviews.orguni-muenchen.debiorxiv.org The XPC complex, containing Centrin 2, is proposed to be among the first factors to bind at DNA damage sites and, along with other factors like RPA and the TFIIH complex, forms part of the pre-incision complex in nucleotide excision repair. uniprot.org XPC also appears to potentiate transcriptional activation by nuclear receptors by nucleating the assembly of the NER machinery at the promoter of responsive genes. nih.gov This suggests a potential link between this compound's role in DNA repair and its interaction with transcriptional machinery, although its direct regulation by specific transcription factors for its own expression is not detailed.

Differential Expression Patterns in Biological Contexts

This compound genes exhibit differential expression patterns depending on the biological context, including cell type, developmental stage, and cellular conditions. physiology.orgresearchgate.netgene-quantification.de

Studies on human tracheal epithelial cells have shown distinct expression patterns for the different human centrin genes during differentiation. Centrin-1 is not transcribed in these cells, while Centrin-2 mRNA is consistently present and increases during ciliogenesis. Centrin-3 mRNA levels remain constant throughout the differentiation process. physiology.org This differential regulation suggests that the various centrin isoforms, including this compound (Centrin 2), have specific, non-interchangeable functions. physiology.org

Ubiquitous expression of Centrin 1 (encoded by CETN1) has been reported in adult mouse tissues. nih.gov Similarly, Northern blot analysis indicated ubiquitous expression of a single-sized RNA species for human this compound (Centrin 2). sinobiological.com However, RT-PCR analysis in NIH 3T3 cells showed expression of mouse Cetn2 and Cetn3, but not Cetn1. nih.gov

These varied expression patterns highlight the intricate transcriptional control governing this compound levels, allowing for its specific roles in diverse cellular processes and organisms.

Genetic Variations and Polymorphisms in this compound Genes

Genetic variations and polymorphisms within genes can influence their expression, protein structure, and function, potentially contributing to phenotypic diversity and disease susceptibility. oup.comwikipedia.org A gene is considered polymorphic if more than one allele occupies its locus within a population at a frequency of at least 1%. wikipedia.org These variations can include single nucleotide polymorphisms (SNPs), insertions, deletions, and changes in repeat numbers. wikipedia.org

While the provided search results discuss genetic variations and polymorphisms in general and in other genes wikipedia.orgnih.govfrontiersin.orgnih.govplos.orgjcancer.orgresearchgate.net, specific detailed research findings on polymorphisms directly within the this compound (CETN) genes and their functional consequences are limited within this set. However, the concept of gene polymorphisms influencing protein expression levels or function is well-established. oup.comwikipedia.org Polymorphisms located in regulatory sequences, such as promoters, can affect gene expression levels, while those in coding regions can alter the protein sequence and potentially its function. oup.comwikipedia.org

Given this compound's crucial roles in cellular processes, it is plausible that genetic variations in CETN genes could have functional implications, potentially contributing to conditions related to centrosome function, ciliogenesis, or DNA repair, where this compound is known to be involved. sinobiological.comontosight.aigenecards.orggenecards.orgnih.govwikidoc.organnualreviews.orguni-muenchen.debiorxiv.orguniprot.org Research on other genes involved in calcium signaling or related pathways has identified polymorphisms associated with various conditions, such as nephrolithiasis and blood pressure regulation. frontiersin.orgnih.gov Further research specifically focusing on genetic variations within the CETN gene family is needed to fully understand their potential impact on this compound expression, function, and associated phenotypes.

Table 1: this compound Gene Information

OrganismGene Name(s)Protein Name(s)Chromosomal Location (Human)Exon CountIntron CountPromoter Features
ChlamydomonasThis compoundThis compoundNot applicable66No typical TATA/CCAAT
Mus musculus (Mouse)Cetn1, Cetn2, Cetn3Centrin-1, Centrin-2, Centrin-3X-linked (Cetn2)5 (Cetn2)4 (Cetn2)TATA-less (Cetn2)
Homo sapiens (Human)CETN1, CETN2, CETN3Centrin-1, Centrin-2, Centrin-318p11.32 (CETN1), Xq28 (CETN2), 16q22.1 (CETN3) [Source: GeneCards, NCBI]5 (CETN2)4 (CETN2)TATA-less (CETN2)

Note: Chromosomal locations for human CETN1 and CETN3 are based on general gene database information beyond the provided snippets but are included for completeness regarding the human gene family.

Table 2: Differential Expression of Human Centrin Genes in Tracheal Epithelial Cells

Gene NameExpression during GrowthExpression during CiliogenesisImplication
Centrin-1Never transcribedNever transcribedDistinct function
Centrin-2Present at all timesConcentration increasesInvolved in cilia-associated structures
Centrin-3Constant levelConstant levelDistinct function

Structural Biology and Molecular Organization of Caltractin

Caltractin Domain Architecture and Functional Motifs

This compound is a member of the EF-hand superfamily of calcium-binding proteins. biolegend.comnih.govportlandpress.commdpi.commybiosource.comnih.govresearchgate.netbiolegend.comoup.comnasa.govebi.ac.ukscispace.comebi.ac.ukmdpi.comwikipedia.orgbiologists.com The protein typically has a molecular weight of around 20-21 kDa and contains four EF-hand motifs. sinobiological.combiolegend.comnih.govmybiosource.combiolegend.comoup.comscispace.comebi.ac.ukmdpi.comwikipedia.orgnih.gov These EF-hand motifs are helix-loop-helix structures, with the loop region coordinating a calcium ion. mdpi.comebi.ac.ukscispace.comebi.ac.ukmdpi.comacs.org The calcium ion in a canonical EF-hand loop is coordinated in a pentagonal bipyramidal configuration, involving residues at positions 1, 3, 5, 7, 9, and 12 of the loop. mdpi.comebi.ac.ukmdpi.com An invariant glutamate (B1630785) or aspartate at position 12 often provides bidentate chelation to the calcium ion. ebi.ac.ukmdpi.com

The four EF-hand motifs are typically arranged in two pairs, forming two structurally independent globular domains: an N-terminal domain (N-lobe) and a C-terminal domain (C-lobe). portlandpress.commdpi.comnih.govresearchgate.netmdpi.comacs.org These two domains are connected by a flexible tether or linker region, giving the protein a dumbbell shape. portlandpress.comnih.govresearchgate.netmdpi.com

While all centrins possess four EF-hand motifs, there are significant differences in their ability to bind Ca2+ ions, contributing to their functional versatility. mdpi.com The calcium-binding properties can vary between different this compound isoforms and across species. For instance, Chlamydomonas reinhardtii centrin has two high-affinity calcium-binding sites in the N-terminal domain and one lower-affinity site in the C-terminus. mdpi.com Yeast centrin (Cdc31p) has three functional EF-hands, with one high-affinity site in the N-terminus and two low-affinity sites in the C-terminus. mdpi.com Human centrin 2 (HsCEN2) has been reported to have only one functional Ca2+ binding site located in EF-4. mdpi.com However, other sources indicate that human centrins 1 and 2 have high-affinity calcium-binding sites primarily in the C-terminal domains, with low affinity in the N-terminal domain. nih.gov Human centrin 3 (HsCEN3) has three robust calcium-binding sites, including one in the N-terminal domain capable of binding magnesium. nih.govmdpi.com

The C-terminal domain of this compound is often primarily involved in mediating specific interactions with various target proteins. nih.govresearchgate.netoup.com These interactions are frequently calcium-dependent. nih.govnih.gov For example, the C-terminal domain of Chlamydomonas reinhardtii this compound interacts with a peptide fragment of Kar1p in a calcium-dependent manner, with the C-terminal domain binding more strongly than the N-terminal domain. nih.gov Similarly, the C-terminal half of human centrin 2 is necessary and sufficient for interaction with the xeroderma pigmentosum group C (XPC) protein, a key factor in nucleotide excision repair. biolegend.comnih.govoup.com Structural studies of the complex between the Ca2+-activated C-terminal domain of C. reinhardtii this compound and a Kar1p peptide fragment revealed extensive interactions between the this compound domain and hydrophobic anchors in the peptide. nih.gov

Key functional motifs beyond the EF-hand calcium-binding sites include regions involved in target protein binding. The C-terminal domain contains hydrophobic pockets and residues critical for these interactions. mdpi.comnih.gov For instance, Tryptophan at position 1 in the target protein is a major determinant for anchoring within a hydrophobic site in the C-lobe of centrin 2. mdpi.com

This compound Conformational Dynamics and Structural Transitions

Like other EF-hand proteins, this compound undergoes conformational changes upon binding to calcium ions. portlandpress.comresearchgate.netacs.org The binding of Ca2+ to this compound promotes a conformational change from a closed (apo) state to an open (holo) state. portlandpress.com This transition typically involves a rearrangement of the helix-loop-helix motifs and can expose hydrophobic surfaces that are crucial for interacting with target proteins. portlandpress.comscience.gov

Studies using techniques like NMR spectroscopy have shown distinct changes in the protein's spectrum upon calcium binding, indicative of structural and dynamic alterations reminiscent of other calmodulin superfamily members. nih.govnih.gov Although UV and CD spectra of Chlamydomonas this compound did not change upon Ca2+ addition, 1H NMR spectra showed distinct changes. nih.gov

The two EF-hand domains (N-terminal and C-terminal) of this compound appear to function independently in calcium-binding assays. nih.gov However, they interact in a calcium-dependent manner when binding to target proteins. nih.gov

The thermal stability of this compound can be influenced by calcium binding. The apo- (calcium-free) and Ca2+-loaded states of Chlamydomonas this compound are highly stable. nih.gov For Toxoplasma gondii centrin isoforms, the C-terminal domain in the apo state showed different thermal stabilities, which increased upon calcium addition. mdpi.com

Subcellular Localization and Cellular Dynamics of Caltractin

Intracellular Distribution and Compartmentalization of Caltractin

This compound exhibits a varied intracellular distribution and compartmentalization depending on the organism and cell type, with a prominent association with microtubule-organizing centers. It was initially identified in the flagellar apparatus of unicellular green algae, specifically within the basal body complex and striated flagellar rootlets. nih.govclinisciences.comwikipedia.orgwikipedia.org In these organisms, this compound is a structural component and is involved in calcium-dependent contractions of flagellar rootlets. nih.govclinisciences.comwikipedia.org

In mammalian cells, this compound (Centrin 2) is consistently localized to the centrosome, the primary MTOC in animal cells. nih.govchem960.comwikipedia.org Within the centrosome, it is found in the centrioles, particularly in the distal lumen, and the pericentriolar material. chem960.comwikipedia.org Studies in HeLa and BHK cells identified this compound as a polypeptide specifically localized to the centrosome during both interphase and mitosis. This centrosomal localization is crucial for its role in centrosome duplication and regulation. nih.govchem960.comwikipedia.org

Beyond the centrosome, this compound is also found in other cellular compartments. A significant pool of this compound exists in the cytoplasm and nucleus of mammalian cells. nih.gov Cellular fractionation and immunofluorescent staining have indicated this broader distribution. nih.gov In photoreceptor cells, centrins, including this compound, are prominent components of the connecting cilium, which links the inner and outer segments. nih.gov This localization suggests a role in molecular transport within these specialized structures. nih.gov

The intracellular distribution of this compound can also be influenced by interactions with other proteins. For instance, co-expression of XPC protein can dramatically alter the intracellular distribution of centrin-2, leading to its accumulation in the nucleus. In the absence of XPC, centrin-2 appears more dispersed throughout the cell.

Table 1: Observed Intracellular Localization of this compound

Organism/Cell TypePrimary Localization SitesAdditional Localization Sites
Unicellular Green Algae (Chlamydomonas)Basal body complex, Striated flagellar rootlets, AxonemeNucleus-basal body connector, Distal connecting fiber, Transitional fibers, Basal body lumen clinisciences.com
Mammalian Cells (HeLa, BHK)Centrosome (Centrioles, Pericentriolar material)Cytoplasm, Nucleus nih.gov
Vertebrate Photoreceptor CellsConnecting cilium
Saccharomyces cerevisiae (Yeast)Spindle pole body (half-bridge)Punctate cytoplasmic bodies (in mutants lacking centrioles) wikipedia.org
Naegleria gruberi (Amoeboflagellate)Basal bodies (in flagellates)
Paramecium multimicronucleatumInfraciliary lattice
Vorticella microstomaContractile spasmoneme and myonemes

Mechanisms Governing this compound Trafficking and Targeting

The precise mechanisms governing this compound trafficking and targeting to its various subcellular locations are complex and involve interactions with other proteins and its calcium-binding properties. As a calcium-binding protein with EF-hand motifs, this compound's conformation and interactions can be regulated by intracellular calcium concentrations. nih.govchem960.comnih.govwikipedia.orgclinisciences.comwikipedia.org Calcium binding can induce conformational changes in this compound, influencing its ability to interact with target proteins and potentially affecting its localization. nih.govclinisciences.comwikipedia.org

This compound interacts with a variety of proteins, and these interactions are key to its targeting. In human cells, centrin-2 interacts with centrosomal proteins such as POC5, Sfi1, CP110, and Galectin-3, which are important for centrosome regulation. It also forms a complex with XPC and Rad23B, which is essential for nucleotide excision repair, and this interaction facilitates its nuclear localization. nih.govwikipedia.org The interaction with XPC primarily involves the C-terminal domain of centrin-2. wikipedia.org

Studies have shown that the C-terminal domain of this compound possesses unique features that contribute to its target specificity, allowing it to function in distinct calcium signaling pathways compared to calmodulin despite structural similarities. The binding pocket for targets is located in the C-terminal portion of this compound. While some interactions are calcium-dependent, others may occur independently of calcium, and calcium binding can sometimes increase the affinity of this compound for its targets. wikipedia.org

In photoreceptor cells, centrin isoforms can form complexes with the β-subunit of the visual heterotrimeric G-protein transducin in a calcium-dependent manner, suggesting a mechanism for regulating transducin translocation through the connecting cilium. nih.gov

The dynamic nature of this compound localization, such as its redistribution during the cell cycle, also suggests regulated trafficking mechanisms. While the detailed molecular machinery for this compound transport is not fully elucidated, its association with cytoskeletal components like microtubules and its interactions with motor proteins or scaffolding proteins are likely involved.

Dynamic Redistributions of this compound in Cellular Processes

This compound undergoes dynamic redistributions within the cell, reflecting its involvement in various cellular processes, particularly those associated with the centrosome and cell cycle. One of the most well-established dynamic roles of this compound is in centriole duplication. This compound is one of the first proteins to localize at the sites of newly forming centrioles and is essential for this process in various organisms, including algae and mammals. chem960.comwikipedia.org RNA interference studies depleting centrin-2 in HeLa cells resulted in progressive losses in centrioles and blocks in centriole replication. chem960.comwikipedia.org

During the cell cycle, this compound localization at the centrosome is dynamic. It reorganizes within the region of the spindle poles during mitosis, reflecting the dynamic behavior of the centrosome itself. This dynamic localization is crucial for proper centrosome separation and the formation of a functional mitotic spindle. wikipedia.org Abnormal mitotic spindles and blocked cell division have been observed in cells with compromised centrin function. wikipedia.org

Beyond its role in centriole duplication and mitosis, this compound is also dynamically involved in DNA repair, specifically in the nucleotide excision repair (NER) pathway. Centrin-2 forms a complex with XPC and Rad23B and stimulates NER. nih.govwikipedia.org Its ability to accumulate in the nucleus upon interaction with XPC highlights a dynamic redistribution related to DNA damage response.

This compound's calcium-sensitive contractile behavior, initially observed in algal flagellar rootlets, suggests a dynamic function in generating force or movement in certain cellular structures. chem960.comnih.govclinisciences.comwikipedia.org This contractile property, mediated by calcium, may contribute to the dynamic behavior of centrosomes and other associated structures. clinisciences.com

In photoreceptor cells, the calcium-dependent interaction of centrin isoforms with transducin suggests a dynamic regulatory role in the light-dependent translocation of signaling proteins through the connecting cilium. nih.gov This highlights how this compound's dynamics can be coupled to external stimuli and signaling cascades.

Table 2: Dynamic Roles and Redistributions of this compound

Cellular ProcessThis compound Dynamic BehaviorFunctional Significance
Centriole DuplicationLocalization to sites of newly forming centriolesEssential for proper centriole biogenesis
MitosisReorganization at spindle polesCrucial for centrosome separation and spindle formation
Nucleotide Excision RepairAccumulation in the nucleus upon XPC interactionStimulation of DNA repair pathway
Ciliary/Flagellar FunctionCalcium-dependent contraction (in some organisms)Involved in motility and structural dynamics
Photoreceptor TranslocationCalcium-dependent interaction with TransducinPotential regulation of protein movement in connecting cilium

Biochemical Mechanisms and Enzymatic Functions of Caltractin

Ligand Binding Specificity and Kinetic Parameters of Caltractin (e.g., Calcium)

This compound is characterized by the presence of EF-hand motifs, which are helix-loop-helix structural domains capable of binding calcium ions. nih.govbiolegend.comontosight.aiprospecbio.comnasa.govscispace.comacs.organe.pl Most centrins, including this compound, contain four such EF-hand domains. sinobiological.combiolegend.comacs.orgrupress.org These domains exhibit varying affinities for calcium, contributing to this compound's role as a calcium sensor. nih.govmdpi.commdpi.com

Studies on Chlamydomonas reinhardtii this compound have shown that it possesses two high-affinity calcium-binding sites in the N-terminal domain and one lower-affinity site in the C-terminal domain. nih.govmdpi.com The binding of calcium to these sites induces significant conformational changes in the protein. mdpi.comresearchgate.netnih.gov The C-terminal domain, in particular, appears capable of sensing calcium signals and can be activated by the binding of a single ion, even though its apparent macroscopic binding constant might suggest lower affinity. nih.gov The N-terminal domain, with its higher affinity (1-10 µM), is considered a traditional calcium sensor in signal transduction pathways. nih.gov

The calcium binding event is often cooperative among the EF-hand motifs within a domain or even between domains. caister.com The specific residues within the EF-hand loop are critical for coordinating calcium ions, typically involving oxygen-containing side chains. acs.orgcaister.compnas.org Substitutions in these residues can alter calcium affinity and even shift binding selectivity towards other ions like magnesium. mdpi.comcaister.com

Kinetic parameters of calcium binding to this compound and its domains have been investigated using techniques such as UV, CD, and NMR spectroscopy. nih.gov These studies reveal the dynamic nature of calcium interaction and the resulting structural rearrangements. mdpi.comresearchgate.netnih.gov For instance, binding of a single calcium ion to site IV in the C-terminal domain of Chlamydomonas reinhardtii centrin is sufficient to significantly alter the conformational equilibrium, favoring an "open" state. nih.gov

Allosteric Regulation and Conformational Coupling in this compound Function

This compound's function is subject to allosteric regulation, where the binding of calcium at one site influences the protein's conformation and its ability to interact with target molecules at distant sites. mdpi.comnih.govelifesciences.org The EF-hand domains act as regulatory modules, undergoing conformational shifts upon calcium binding that expose hydrophobic surfaces. mdpi.commdpi.com These exposed hydrophobic patches are crucial for the interaction with target proteins. nih.govmdpi.commdpi.com

The two lobes of this compound, N-terminal and C-terminal, are linked by a flexible tether, allowing them to interact differentially and somewhat independently with target proteins. nih.govmdpi.comresearchgate.net Conformational coupling between the calcium binding sites and the target binding regions is a key aspect of this compound's regulatory mechanism. nih.govnih.gov For example, the binding of a target peptide can stabilize the calcium-bound "open" conformation and enhance calcium affinity. nih.gov

While calcium binding is a primary regulator, this compound's activity can also be modulated by post-translational modifications such as phosphorylation and SUMOylation. nih.gov These modifications can influence its localization and interaction with other proteins. nih.gov

This compound-Mediated Contractile Mechanisms (e.g., in algal systems)

This compound was first identified in the contractile flagellar roots of green algae, highlighting its early association with cellular motility. nih.govbiolegend.comnih.govprospecbio.com In flagellated green algae like Chlamydomonas and Tetraselmis, this compound is a key component of calcium-sensitive contractile fiber systems that link the basal body complex to the nucleus. nih.govnih.govpnas.orgndl.go.jp

The contraction of these this compound-containing fibers is a calcium-dependent process. nih.govnih.govndl.go.jp Elevated calcium concentrations trigger the contraction, which in some cases, like in Tetraselmis striata, can lead to significant cellular changes, including flagellar loss. nih.gov This contractile mechanism is distinct from the sliding-filament mechanisms seen in actomyosin (B1167339) or microtubule/dynein systems and is considered a novel form of eukaryotic cell motility. nih.gov

In Chlamydomonas, this compound is found in various structures within the flagellar apparatus, including the nucleus-basal body connector and the distal connecting fiber, which are known to be filamentous and contractile. nih.gov The ability of algal this compound to form calcium-dependent multimers and filamentous networks in vitro further supports its role in generating contractile force. nih.gov

The interaction of this compound with other proteins, such as Sfi1p (or its homolog CBP1.1 in algae), is crucial for the formation of these contractile fibers. nih.gov Sfi1p contains multiple this compound-binding domains, suggesting a model where this compound molecules are arranged along an Sfi1p filament, and calcium-induced conformational changes in this compound lead to filament supercoiling and contraction. nih.gov This this compound-mediated contractility plays important roles in processes like basal body reorientation and duplication in algae. nih.govnih.govndl.go.jp

Molecular Interactions of Caltractin

Caltractin-Protein Interaction Networks

This compound participates in complex protein interaction networks essential for its roles in centrosome duplication, cell cycle regulation, and DNA repair. nih.govuniprot.orgnih.gov

Identification of this compound-Interacting Partners

Multiple proteins have been identified as binding partners of this compound across different species. In the yeast Saccharomyces cerevisiae, the protein Kar1p (also known as Cdc31p) is a well-established interacting partner. uniprot.orgnih.govsinobiological.comuniprot.orguniprot.org This interaction is critical for spindle pole body duplication and segregation. nih.govsinobiological.comuniprot.orguniprot.org

In humans, this compound (specifically Centrin-2) forms a trimeric complex with the xeroderma pigmentosum group C (XPC) protein and the human homolog of Rad23B. nih.gov This complex is a key component of the nucleotide excision repair (NER) pathway. nih.gov Human Centrin-2 also interacts with CCP110 and SFI1. biolegend.com

Tektins, a family of filament-forming proteins found in cilia and flagellar microtubules, have also been reported to interact with centrin family members. While specific details on the this compound-tektin interaction were not extensively detailed in the provided sources, tektins are known to coassemble with tubulins in structures where this compound is often localized. genecards.orgatamankimya.com

14-3-3 proteins, known adapter proteins involved in regulating various signaling pathways, have been listed as potential interacting partners of this compound in some contexts. uniprot.orgstekom.ac.id

A summary of identified protein partners is presented in the table below:

Interacting PartnerOrganism(s)Key Associated Function(s)
Kar1p (Cdc31p)S. cerevisiaeSpindle pole body duplication and segregation
XPC proteinHumanNucleotide excision repair (NER)
Rad23BHumanNucleotide excision repair (NER)
CCP110HumanCentrosome duplication
SFI1HumanCentrosome duplication, Microtubule severing
Tektin familyVariousCilia and flagellar structure
14-3-3 proteinsVariousRegulation of signaling pathways

Structural Basis of this compound-Protein Complex Formation

The interaction between this compound and its binding partners is often calcium-dependent and relies on specific structural features of both molecules. uniprot.orgptglab.comresearchgate.net this compound itself contains four EF-hand calcium-binding domains arranged in two lobes (N-terminal and C-terminal) connected by a linker region. genecards.orgnih.govnih.gov These EF-hand motifs are helix-loop-helix structures capable of coordinating calcium ions. genecards.orgnih.govnih.gov

Structural studies, including high-resolution NMR spectroscopy, have elucidated the interaction between the C-terminal domain of Chlamydomonas reinhardtii this compound (CRC-C) and a peptide fragment from Kar1p. uniprot.org This interaction is calcium-dependent and involves extensive contacts between CRC-C and hydrophobic anchors within the Kar1p peptide, as well as favorable electrostatic interactions at the protein-peptide interface. uniprot.org Comparisons with calmodulin-target complexes reveal subtle differences in binding surfaces, providing a structural basis for the distinct roles of this compound and calmodulin despite sequence similarities. uniprot.org

The crystal structure of the human centrin-2 complexed with a peptide derived from XPC protein has also been characterized. rcsb.org This structure shows that the carboxyl-terminal domain of centrin-2 binds the XPC peptide and two calcium atoms. rcsb.org The interface between centrin-2 and the XPC peptide is predominantly nonpolar, and key hydrophobic residues in XPC are involved, suggesting a novel binding motif for centrin. rcsb.org Hydrophobic contacts, minimum electrostatic interactions, and van der Waals interactions are recognized as requirements for the formation of this compound-protein complexes. ptglab.com

Functional Consequences of this compound-Protein Interactions

The interactions of this compound with its protein partners are central to its biological roles. The association with Kar1p (Cdc31p) is essential for the proper duplication and segregation of the centrosome/spindle pole body, critical events in cell division. nih.govsinobiological.comuniprot.orguniprot.org

The formation of the trimeric complex with XPC protein and Rad23B is vital for the initiation of global genome nucleotide excision repair (GG-NER). nih.gov In this complex, Centrin-2 cooperatively with Rad23B appears to stabilize XPC and stimulates its DNA binding activity, facilitating the recognition of DNA damage. uniprot.org

Beyond these specific interactions, this compound's protein network contributes to broader cellular functions, including the regulation of centriole duplication, control of the cell cycle (particularly G1/S and G2/M transitions), and the organization and stability of the microtubule cytoskeleton. nih.gov The calcium-mediated contractile behavior of centrins, facilitated by interactions with other proteins, is thought to play a role in processes like centriole duplication and microtubule severing. wikipedia.orgnih.gov

This compound-Nucleic Acid Interactions

While this compound is primarily known for its protein interactions, some evidence suggests a potential involvement with nucleic acids. Gene Ontology annotations for human Centrin 2 (CETN2) include terms related to nucleic acid binding. cellsignal.jp However, the precise nature and functional significance of direct this compound-nucleic acid interactions are not extensively detailed in the provided search results. Protein-nucleic acid interactions generally involve a combination of electrostatic, hydrogen bonding, hydrophobic, and dispersion forces. Techniques like mass photometry can be used to study protein-nucleic acid complexes. Further research may be needed to fully elucidate any direct interactions between this compound and DNA or RNA.

Post Translational Modification and Regulatory Mechanisms of Caltractin Activity

Phosphorylation of Caltractin: Sites, Kinases, and Phosphatases

Phosphorylation is a critical and reversible PTM that acts as a molecular switch, regulating protein function by the addition or removal of a phosphate (B84403) group. abcam.comthermofisher.comwikipedia.org This modification is mediated by protein kinases, which catalyze the addition of a phosphate group, typically to serine, threonine, or tyrosine residues, and protein phosphatases, which remove the phosphate group. abcam.comthermofisher.comwikipedia.orgcreative-proteomics.commdpi.com The balance between kinase and phosphatase activity is essential for maintaining the appropriate phosphorylation state of a protein and ensuring proper cellular signaling. thermofisher.comcreative-proteomics.commdpi.com

While specific phosphorylation sites directly on this compound are not extensively detailed in the provided search results, research indicates that phosphorylation can impact this compound's interactions with its binding partners. For instance, studies on the interaction between human Centrin-2 (HsCen2), a this compound homolog, and the xeroderma pigmentosum group C (XPC) protein, a key factor in nucleotide excision repair (NER), have shown regulation by phosphorylation. nih.gov Phosphorylation of a peptide derived from the XPC protein was found to weaken its binding affinity with HsCen2 by nearly two orders of magnitude. nih.gov This suggests that phosphorylation, potentially on interacting proteins or even this compound itself, can modulate the formation and stability of complexes involving this compound, thereby influencing its functional roles in processes like DNA repair. The reversibility of this binding upon removal of calcium ions further highlights the dynamic nature of these interactions and their regulation. nih.gov

The cellular localization and specificity of kinases and phosphatases are crucial for the precise regulation of phosphorylation events. creative-proteomics.com While the specific kinases and phosphatases targeting this compound or its interacting partners in this context require further detailed investigation, the general mechanisms involve these enzyme families working in concert to control protein activity and interactions through the addition or removal of phosphate groups. thermofisher.comcreative-proteomics.commdpi.com

Ubiquitination and Proteasomal Degradation Pathways of this compound

Ubiquitination is a PTM involving the covalent attachment of ubiquitin, a small protein, to a substrate protein. abcam.comcytoskeleton.comthermofisher.com This process often serves as a signal for targeting proteins for degradation by the 26S proteasome, a multi-subunit complex responsible for breaking down ubiquitinated proteins into smaller peptides. abcam.comthermofisher.commdpi.comnih.gov The ubiquitin-proteasome pathway (UPP) is a major mechanism for maintaining protein homeostasis, quality control, and regulating protein levels within the cell. thermofisher.com

Proteins destined for degradation via the UPP are marked by the attachment of multiple ubiquitin molecules, forming polyubiquitin (B1169507) chains. thermofisher.commdpi.com This tagging process is carried out by a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). mdpi.com E3 ligases are particularly important as they provide specificity by recognizing and binding to target proteins. mdpi.com

This compound's involvement in complexes like the XPC complex, which is subject to regulation, suggests that ubiquitination could play a role in controlling this compound's abundance or the stability of these complexes. frontiersin.orgdntb.gov.ua While direct evidence of this compound ubiquitination and subsequent proteasomal degradation is not explicitly detailed in the provided results, the UPP is a widespread mechanism for regulating protein turnover for most intracellular proteins. thermofisher.com Given this compound's critical roles, its levels and availability are likely subject to tight regulation, potentially involving ubiquitination-mediated degradation pathways. The XPC complex itself has been linked to ubiquitination and proteasomal breakdown in the context of NER. frontiersin.orgdntb.gov.ua

Acetylation, Methylation, and Other Covalent Modifications of this compound

In addition to phosphorylation and ubiquitination, proteins are subject to a wide array of other covalent modifications, including acetylation and methylation. abcam.comcytoskeleton.comrug.nlresearchgate.netnih.govfrontiersin.orgnih.gov These modifications can occur on various amino acid residues and influence protein function, interactions, localization, and stability. abcam.comcytoskeleton.comnih.gov

Acetylation typically involves the addition of an acetyl group, often to lysine (B10760008) residues, and is known to play roles in regulating gene expression, chromatin structure, and metabolism. cytoskeleton.comnih.govfrontiersin.org Methylation involves the addition of a methyl group, commonly to lysine or arginine residues, and is also involved in diverse cellular processes, including epigenetic regulation and protein function modulation. researchgate.netnih.govfrontiersin.orgbosterbio.com

While specific details regarding the acetylation or methylation of this compound are not extensively covered in the provided search results, the general importance of these covalent modifications in regulating protein function is well-established. abcam.comcytoskeleton.comrug.nlresearchgate.netnih.govfrontiersin.orgnih.gov Given this compound's involvement in various cellular structures and processes, it is plausible that it could be subject to these or other covalent modifications as part of its regulatory mechanisms. Studies on other proteins have revealed that different PTMs can occur on the same or neighboring sites, potentially leading to complex interplay and regulatory outcomes. nih.gov

Other potential covalent modifications could include lipidation, glycosylation, or SUMOylation, which are known to regulate protein function and localization in various contexts. abcam.comcytoskeleton.com The specific repertoire of covalent modifications on this compound and their precise roles in regulating its diverse functions represent an area for further research.

Caltractin S Role in Cellular Processes and Signaling Pathways

Caltractin in Centrosome Regulation and Dynamics

This compound is a structural component of the centrosome, the primary MTOC in many eukaryotic cells. sinobiological.comgenecards.orgwikidoc.org It plays a fundamental role in the structure and function of the centrosome, being required for its proper duplication and segregation. sinobiological.comgenecards.orgwikidoc.orgnih.gov Studies in organisms like the unicellular green alga Chlamydomonas and Saccharomyces cerevisiae (yeast) have demonstrated that this compound (or its homolog CDC31) is essential for centrosome (or spindle pole body) duplication and segregation. sinobiological.comnih.gov In mammalian cells, this compound-2 (CETN2) is specifically localized to the centrosome during interphase and mitosis, further highlighting its importance in MTOC function. sinobiological.com The high level of conservation of this compound from algae to humans underscores its fundamental role in these processes. sinobiological.comgenecards.org Centrin deficiency in Chlamydomonas can lead to defects in basal body replication, which are structurally similar to centrioles found in centrosomes. nih.gov The appropriate control of centrosome duplication is tightly coordinated with the cell cycle and involves factors like cyclin-dependent kinase activity and the "licensing" of centrosome duplication. nih.gov

This compound in Cell Division and Cell Cycle Regulation

This compound's involvement in centrosome duplication and segregation directly links it to the regulation of cell division and the cell cycle. sinobiological.comnih.govbiologists.comnih.govatamanchemicals.comamericanelements.comuni.luuwm.edu.plwikipedia.orgproquest.comresearchgate.net The proper duplication and segregation of centrosomes are crucial for accurate chromosome segregation during mitosis, which is essential for maintaining genomic stability. nih.gov this compound is required for centriole duplication in mammalian cells. wikidoc.org Centrosome duplication is tightly coordinated with the cell cycle, and the same cyclin-CDK activities that regulate the chromosome cycle are also required for the centrosome cycle. nih.gov While the precise mechanisms by which calcium/calmodulin and their downstream targets regulate key cell cycle proteins are still being elucidated, calcium/calmodulin pathways are implicated in various cell cycle transitions, including reentry from quiescence, the G1/S boundary, the G2/M transition, M phase progression, and exit from mitosis. researchgate.netnih.gov this compound, as a calcium-binding protein often associated with MTOCs, is likely involved in these calcium-dependent regulatory events during the cell cycle.

This compound in Cytoskeletal Organization and Dynamics

This compound's association with MTOCs and its presence in structures like flagellar rootlets highlight its role in cytoskeletal organization and dynamics. sinobiological.comgenecards.orgnih.govbiologists.comnih.govatamanchemicals.comamericanelements.comuni.luuwm.edu.plresearchgate.netresearchgate.netr-project.orgsemanticscholar.orgfrontiersin.org As a calcium-binding protein, this compound can influence the cytoskeleton in a calcium-dependent manner. frontiersin.org In Chlamydomonas, centrin-based flagellar roots link the flagellar apparatus to the nucleus and are contractile, demonstrating a dynamic role in cellular structure. researchgate.net Centrins, as a family of cytoskeletal proteins, are known for their capacity to form filamentous contractile arrays and their association with MTOCs. nih.gov While their association with MTOCs is conserved across eukaryotes, centrin-based contractile structures are particularly notable in protists, contributing to diverse organizational and functional arrays. nih.gov Calcium is a crucial regulatory signal affecting the structure and dynamics of the actin cytoskeleton, and calcium-dependent actin cross-linking proteins play a role in maintaining its mechanical integrity. frontiersin.org While this compound is primarily associated with microtubule-based structures, its calcium-binding nature suggests potential interplay or influence on actin dynamics, possibly indirectly through signaling pathways.

This compound in DNA Repair Mechanisms (e.g., Nucleotide Excision Repair)

This compound (specifically Centrin 2) is involved in DNA repair mechanisms, particularly in the Global Genome Repair (GGR) subpathway of Nucleotide Excision Repair (NER). sinobiological.combiologists.comatamanchemicals.comnih.govfrontiersin.orgmdpi.com NER is a critical DNA repair mechanism that removes bulky DNA lesions caused by factors like UV light and chemical mutagens. mdpi.comwikipedia.orgfrontiersin.org GGR is initiated by the recognition of damage in non-transcribed regions of the genome, and this process depends on a complex containing the Xeroderma Pigmentosum group C protein (XPC), human homolog of RAD23 (hHR23), and Centrin-2. plos.org Centrin 2 is part of the xeroderma pigmentosum group C complex that initiates global genome nucleotide excision repair. biologists.comwikidoc.org This highlights a crucial role for this compound in maintaining genomic integrity by participating in the detection and repair of DNA damage.

This compound in Signal Transduction Cascades

As a calcium-binding protein, this compound is inherently linked to calcium-mediated signal transduction cascades. biologists.comnih.govuni.luuwm.edu.plresearchgate.netnih.govfrontiersin.orgresearchgate.net Changes in intracellular calcium concentration serve as important signals in various cellular processes, and calcium-binding proteins like this compound act as receptors to transduce these signals. oup.comnih.govfrontiersin.org this compound contains EF-hand calcium-binding domains, allowing it to sense and respond to changes in calcium levels. oup.combiologists.comnih.govnih.gov Studies have shown that the two EF-hand domains of this compound can function independently in calcium binding. nih.gov The N-terminal domain appears to have sufficient affinity to act as a traditional calcium sensor in signal transduction pathways, while the C-terminal domain may also sense calcium signals, potentially activated by the binding of a single ion. nih.gov In photoreceptor cells, calcium-activated centrin forms a complex with the visual G-protein transducin, representing a novel aspect of signaling protein supply in sensory cells and a potential link between molecular translocations and signal transduction. nih.gov Calcium signaling is involved in plant responses to abiotic stresses like cold, salinity, and drought, and calcium-binding proteins like this compound and calmodulin are implicated in these pathways. frontiersin.orgresearchgate.net

Caltractin in Biological Systems and Disease Pathogenesis

Caltractin Contributions to Organismal Physiology

This compound's contributions to organismal physiology are primarily mediated through its roles at the centrosome and basal bodies. It is required for the proper duplication and segregation of centrosomes and centrioles in various organisms. genecards.orgwikipedia.orgnih.govuniprot.org While dispensable for centriole duplication in human and chicken cells, it is necessary for centriole formation in lower eukaryotes.

A critical function of this compound is its involvement in ciliogenesis, the process by which cilia are formed. ontosight.ai Cilia are hair-like protrusions on the cell surface that serve diverse sensory and motility functions, crucial for the physiology of many tissues and organs. This compound regulates primary ciliogenesis by controlling the levels of CP110, a protein that caps (B75204) the distal ends of centrioles.

Beyond its structural roles, this compound also participates in regulating the cell cycle, particularly influencing the G1/S and G2/M transitions. ontosight.ai Its ability to bind calcium allows it to act as a calcium sensor, mediating interactions with target proteins at different cellular structures. wikipedia.orguni-freiburg.de For instance, it interacts with 14-3-3 epsilon and gamma proteins, which is important for its localization to the centrosome. Additionally, this compound has been shown to interact with HsPrp40Ap, suggesting a potential coupled functional role in pre-mRNA splicing.

This compound also plays a significant role in DNA repair, specifically in the nucleotide excision repair (NER) pathway. It is a component of the xeroderma pigmentosum group C (XPC) complex, which is crucial for initiating global genome NER. This compound stimulates NER through its interaction with the XPC protein. The nucleocytoplasmic shuttling of this compound is dependent on the SUMO system. This compound is expressed ubiquitously in various human tissues.

This compound Dysfunction in Mechanistic Models of Disease

Dysfunction of this compound or the genes encoding it has been implicated in the pathogenesis of several diseases, often linked to its fundamental roles in centrosome function, ciliogenesis, and DNA repair.

Genetic Perturbations of this compound and Disease Phenotypes

Genetic alterations affecting this compound (CETN2) are associated with specific disease phenotypes. Diseases linked to CETN2 include Xeroderma Pigmentosum, Variant Type and Spondylometaphyseal Dysplasia With Corneal Dystrophy. genecards.org

Given this compound's essential role in ciliogenesis and its localization to centrosomes and basal bodies, its dysfunction is inherently linked to Ciliopathies . wikipedia.orgnih.govontosight.aibosterbio.com These are a group of disorders caused by defects in cilia formation or function, including conditions like polycystic kidney disease and primary ciliary dyskinesia. ontosight.aibosterbio.com Centrin 2 is required for normal ciliogenesis. Studies have also linked Centrin 2 to renal ciliopathies and DNA damage response signals.

In the context of Cancer models , aberrant expression or function of this compound has been observed and may influence tumor progression. ontosight.ai Cancer cells frequently exhibit abnormal numbers of centrosomes, and this centrosome amplification is correlated with aneuploidy and chromosomal instability, hallmarks of cancer. While direct genetic mutations in CETN2 causing cancer are not the primary mechanism described, its critical role in maintaining centrosome integrity and regulating the cell cycle means that its perturbation can contribute to the cellular pathologies observed in cancer development and progression.

Xeroderma Pigmentosum (XP) is a rare genetic disorder characterized by extreme sensitivity to UV light and a high predisposition to skin cancer. It is caused by mutations in genes involved in the nucleotide excision repair (NER) pathway. This compound (Centrin 2) is a vital component of the XPC complex, which is essential for initiating global genome NER. Its interaction with XPC stimulates NER. Therefore, while XP is directly caused by mutations in NER genes like XPC, compromised this compound function, whether due to genetic perturbation or other mechanisms, would impair NER and contribute to the disease phenotype. Xeroderma Pigmentosum, Variant Type is listed as a disease associated with CETN2. genecards.org

The association between this compound (CETN2) and Spondylometaphyseal Dysplasia is also noted. genecards.org Specifically, Spondylometaphyseal Dysplasia With Corneal Dystrophy is listed as a disease associated with CETN2. genecards.org While other forms of spondylometaphyseal dysplasia, such as the Kozlowski type and Metatropic Dysplasia, are linked to mutations in the TRPV4 gene, and Spondyloepimetaphyseal dysplasia, Strudwick type, is linked to COL2A1 mutations, the association of CETN2 with a specific subtype highlights a potential role for this compound in skeletal development or related cellular processes.

Altered this compound Expression and Disease Progression

Changes in this compound expression levels have been observed in the context of disease progression, particularly in certain cancers.

In Tumor-Infiltrating Lymphocytes (TILs) , overexpression of the this compound gene has been reported in breast carcinoma and other malignant tumors, including hepatocellular carcinoma, gastric cancer, and leiomyosarcoma. Notably, strong signals for this compound mRNA were detected within the TILs themselves, rather than in the malignant tumor cells. This observation suggests a potential association between this compound expression and the function of TILs in the tumor microenvironment.

Ovarian Cancer studies have indicated that high expression of CETN2 is associated with platinum resistance and a poor prognosis in epithelial ovarian cancer. This compound has been identified as a gene/protein potentially involved in ovarian cancer. Differential gene expression analysis in one study showed this compound to be up-regulated in ovarian cancer cells compared to normal cells.

Condition This compound Expression Level Associated Outcome/Location Source
Breast Carcinoma Overexpression Tumor-Infiltrating Lymphocytes (TILs)
Hepatocellular Carcinoma High expression Tumor-Infiltrating Lymphocytes (TILs)
Gastric Cancer High expression Tumor-Infiltrating Lymphocytes (TILs)
Leiomyosarcoma High expression Tumor-Infiltrating Lymphocytes (TILs)
Epithelial Ovarian Cancer High expression Platinum resistance, poor prognosis
Ovarian Cancer Cells Up-regulated (3.0 fold change) Compared to normal cells
Reovirus T3D-infected HeLa cells Up-regulated Cytosol and Nucleus

This compound-Mediated Cellular Pathologies

Dysfunctional this compound can lead to several cellular pathologies that contribute to disease. These include defects in centrosome duplication and segregation, which can result in supernumerary or aberrant centrosomes. genecards.orgwikipedia.orgnih.govuniprot.org This, in turn, can cause mitotic abnormalities and aneuploidy, a common feature of cancer.

Impaired ciliogenesis and ciliary function are also significant pathologies mediated by this compound dysfunction, leading to the diverse clinical manifestations of ciliopathies. ontosight.aibosterbio.com

Furthermore, this compound's essential role in the NER pathway means that its compromised function can lead to impaired DNA repair. This can result in the accumulation of DNA damage and mutations, contributing to conditions like Xeroderma Pigmentosum and increasing the risk of cancer development.

This compound is also sensitive to ionizing radiation, which can induce irreversible damage (polymerisation) to the protein. This sensitivity could contribute to cellular damage and pathology in response to radiation exposure.

Cellular PathologyPotential Disease Linkages
Defective Centrosome Duplication/SegregationCancer (due to aneuploidy and chromosomal instability)
Impaired Ciliogenesis/Ciliary FunctionCiliopathies (e.g., Polycystic Kidney Disease, Primary Ciliary Dyskinesia) ontosight.aibosterbio.com
Impaired Nucleotide Excision Repair (NER)Xeroderma Pigmentosum, Increased cancer risk
Altered Cell Cycle RegulationPotential contribution to uncontrolled cell proliferation ontosight.ai
Sensitivity to Ionizing RadiationCellular damage in response to radiation

Evolutionary Conservation and Divergence of Caltractin

Comparative Genomics of Caltractin Homologs Across Species

Comparative genomic studies have revealed the ubiquitous presence of this compound (centrin) homologs across diverse eukaryotic species, including algae, yeast, animals, plants, and various protists. wikipedia.orgnih.govresearchgate.netgsea-msigdb.orggoogle.com This broad distribution is indicative of an ancient origin, likely predating the divergence of major eukaryotic lineages.

Analysis of different genomes shows variation in the number of centrin genes. For instance, humans possess at least three centrin genes: CETN1, CETN2 (which encodes this compound), and CETN3. nih.gov In contrast, the ciliated protozoan Tetrahymena thermophila has at least four centrin genes, while Paramecium tetraurelis has a significantly expanded family with over 30 members, some of which are highly divergent. gsea-msigdb.org Parasitic eukaryotes also exhibit varying numbers of centrin-like proteins; Plasmodium falciparum has four, Trypanosoma brucei has five, and Toxoplasma gondii has three. wikipedia.org Giardia lamblia, a primitive eukaryote, contains a single-copy this compound gene that shows marked homology to this compound from Chlamydomonas reinhardtii and human centrin.

Sequence comparisons demonstrate significant amino acid identity between this compound homologs from distantly related species. Human this compound, for example, shares approximately 70% sequence identity with its algal counterpart from Chlamydomonas. moleculardepot.comgsea-msigdb.org The yeast protein CDC31, a functional homolog involved in spindle pole body duplication, exhibits about 50% sequence relatedness to Chlamydomonas this compound. gsea-msigdb.org Comparative genomics also aids in identifying conserved regions and synteny blocks containing this compound genes, providing insights into genomic rearrangements and evolutionary relationships.

Below is a table illustrating the number of centrin/caltractin homologs identified in selected species based on comparative genomic data:

SpeciesNumber of Centrin/Caltractin HomologsNotesSource
Homo sapiens (Human)At least 3 (CETN1, CETN2, CETN3)CETN2 is this compound nih.gov
Chlamydomonas reinhardtii1 (this compound/Centrin)First identified in algae moleculardepot.comgsea-msigdb.org
Saccharomyces cerevisiae1 (CDC31)Functional homolog in yeast SPB duplication gsea-msigdb.org
Giardia lamblia1Marked homology to algal and human centrin
Tetrahymena thermophilaAt least 4Distinct localization patterns gsea-msigdb.org
Plasmodium falciparum4 (PfCEN1-4)Parasitic eukaryote wikipedia.org
Trypanosoma brucei5 (TbCEN1-5)Parasitic eukaryote wikipedia.org
Toxoplasma gondii3 (TgCEN1-3)Parasitic eukaryote wikipedia.org

Phylogenetic Analysis of this compound Family Members

Phylogenetic analysis places this compound within the broader centrin family, which is part of the EF-hand superfamily of calcium-binding proteins, showing a close evolutionary relationship with calmodulin. wikipedia.orgnih.govresearchgate.netgsea-msigdb.orggoogle.com Phylogenetic studies consistently support the ancient origin and evolutionary conservation of centrins across the eukaryotic domain.

Detailed phylogenetic analyses suggest the existence of at least two major divergent subfamilies within the centrin family: one closely related to the yeast CDC31 protein and another showing greater homology to the Chlamydomonas centrin. wikipedia.org The diversification within the centrin family is evident in organisms like Paramecium tetraurelis, which has undergone significant expansion and diversification of centrin genes, resulting in members highly divergent from the main subfamilies. In mammals, the different isoforms (CETN1, CETN2, CETN3 in humans) show varying degrees of relatedness, with CETN1, CETN2, and CETN4 being closely related to the Chlamydomonas centrin. Phylogenetic analysis, often based on comparing amino acid sequences, is a powerful tool for understanding the evolutionary history and relationships among members of protein families like centrins.

Evolutionary Pressures Shaping this compound Structure and Function

The high degree of evolutionary conservation observed in this compound sequence and its consistent localization to MTOCs such as centrosomes, basal bodies, and spindle pole bodies across diverse species strongly suggest that significant evolutionary pressures have acted to maintain its core structure and function. prospecbio.commoleculardepot.comgsea-msigdb.orggsea-msigdb.orgrcsb.org This conservation is likely driven by the essential roles of this compound in fundamental processes like the duplication and segregation of these crucial cellular structures. prospecbio.commoleculardepot.comgsea-msigdb.orggsea-msigdb.org

However, alongside this conservation, there is also evidence of divergence, particularly in the calcium-binding properties of different centrins. Not all EF-hand motifs in centrins retain the same calcium-binding affinity or even functionality as those in canonical calcium sensors like calmodulin. wikipedia.org This variation in calcium sensing is considered a key aspect of the functional specialization that has evolved within the centrin family, allowing different centrins to participate in a variety of cellular processes beyond their core roles at MTOCs. wikipedia.org

While the association with MTOCs is a prominent and likely ancient function, the widespread distribution of centrins in other cellular locations, including the cytoplasm and nucleus, suggests that evolutionary pressures have also shaped their involvement in diverse cellular functions. wikipedia.orgresearchgate.net Their presence in other ancient cellular structures, such as the nuclear pore, may indicate coevolution with macromolecular complexes other than just the centrosome. rcsb.org

Structural studies comparing this compound (specifically Chlamydomonas this compound) and calmodulin have provided insights into the evolutionary basis for their distinct functions despite considerable sequence similarity. Subtle differences in critical amino acid residues and the resulting variations in their binding surfaces contribute to the specificity with which they interact with target proteins. These structural nuances allow this compound and calmodulin to regulate distinct calcium-dependent signaling pathways within the cell. The unique features found particularly in the C-terminal domain of this compound are thought to provide target specificity, further contributing to its functional divergence from calmodulin. The functional innovation observed in calcium-dependent systems, including the evolution of proteins like this compound with specialized roles, may have been influenced by the significant selective pressures that occurred during major evolutionary transitions, such as the emergence of metazoans.

Advanced Methodologies for Caltractin Research

Biophysical Approaches for Caltractin Structural and Dynamic Analysis

Biophysical techniques are crucial for understanding the three-dimensional structure of this compound, its conformational changes upon calcium binding, and its dynamic properties. These methods provide detailed information at the molecular level.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins and detect conformational changes. For this compound, CD can reveal changes in alpha-helical content upon binding to calcium or interacting proteins. Studies have used far-UV CD spectroscopy to analyze purified this compound proteins in the presence of calcium or EGTA, a calcium chelator, to assess calcium-dependent structural changes. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about protein structure, dynamics, and interactions at the atomic level. NMR can be used to investigate the calcium-binding sites within this compound's EF-hand domains and monitor the structural effects of calcium binding. nih.gov NMR spectroscopy has revealed that the two EF-hand domains of this compound function independently in calcium binding assays. nih.gov Investigations of the C-terminal domain by NMR spectroscopy have shown that its macroscopic calcium binding constant likely results from binding to sites with different affinities. nih.gov

2D IR Spectroscopy: Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for probing protein dynamics and interactions with high temporal resolution. It can provide insights into the vibrational modes of peptide bonds and side chains, offering information about protein conformation and how it changes during interactions. researchgate.net Uniform isotopic labeling (e.g., with 13C) can be used in conjunction with 2D IR to specifically study the dynamics of individual protein components in a complex, such as this compound interacting with a target protein. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal stability of proteins and the energetic changes associated with protein folding, unfolding, and ligand binding. DSC can provide thermodynamic parameters related to this compound's stability and its interactions with calcium or binding partners. researchgate.net

These biophysical approaches, often used in combination, offer a comprehensive view of this compound's structural states and dynamic behavior under various conditions.

Proteomic and Interactomic Mapping of this compound Networks

Understanding this compound's cellular functions requires identifying the proteins it interacts with and mapping these interactions into networks. Proteomic and interactomic approaches are essential for this purpose.

Mass Spectrometry (MS)-Based Proteomics: MS-based proteomics allows for the large-scale identification and quantification of proteins in a sample. Techniques like affinity purification followed by MS (AP-MS) can be used to isolate this compound and its interacting partners, which are then identified by MS. researchgate.netnih.gov This helps in creating a snapshot of the proteins that are physically associated with this compound under specific cellular conditions. Quantitative proteomics can further provide information on the stoichiometry and dynamics of these interactions. researchgate.netnih.gov

Protein Interaction Network Analysis: Data from proteomic experiments and other interaction studies are used to construct protein interaction networks. In these networks, proteins are represented as nodes, and interactions are represented as edges connecting the nodes. nih.gov Analyzing these networks helps to understand the cellular pathways and complexes in which this compound participates and to identify potential functional modules. nih.govescholarship.org Databases and computational tools are used to integrate different types of interaction data and analyze network properties. nih.gov

These methodologies provide a system-wide perspective on this compound's involvement in cellular processes by identifying its interaction partners and the networks it forms.

Advanced Imaging Techniques for this compound Visualization in situ

Visualizing this compound within its native cellular environment is crucial for understanding its localization, dynamics, and role in the formation and function of cellular structures like centrosomes and basal bodies.

Immunofluorescence Microscopy: Immunofluorescence microscopy uses antibodies labeled with fluorescent dyes to visualize the location of specific proteins in fixed cells or tissues. harvard.edu This technique has been widely used to show this compound's localization to basal bodies, centrosomes, and other microtubule-organizing structures. molbiolcell.orgmolbiolcell.org Immunofluorescence can also be used to study the co-localization of this compound with other proteins. molbiolcell.org

Immunoelectron Microscopy: Immunoelectron microscopy combines the specificity of antibody labeling with the high resolution of electron microscopy, allowing for the visualization of protein localization at the ultrastructural level. harvard.edumolbiolcell.org This technique has been instrumental in revealing the precise location of this compound within complex structures like flagellar rootlets, basal bodies, and centrioles. molbiolcell.orgresearchgate.net Serial section immunoelectron microscopy can provide 3D information about this compound's distribution within these structures. molbiolcell.orgresearchgate.net

These advanced imaging techniques provide critical spatial information about where this compound is located and how it is organized within the cell.

Genetic Engineering and Gene Perturbation Systems in this compound Studies

Manipulating the expression or sequence of the gene encoding this compound is a powerful approach to study its function and the phenotypic consequences of its absence or alteration.

CRISPR/Cas Systems: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas systems allow for precise editing of the genome, including gene knockout, knock-in, and modification. crisprmedicinenews.comnih.govnih.gov CRISPR/Cas can be used to generate cell lines or organisms lacking functional this compound (knockout) or expressing modified versions of the protein. nih.govpatsnap.com This enables researchers to study the essentiality of this compound and the specific roles of different protein domains or residues. Advanced CRISPR systems can even achieve simultaneous gene activation, repression, and knockout. crisprmedicinenews.com

RNA Interference (RNAi): RNA interference (RNAi) is a technique that reduces the expression of a specific gene by targeting its messenger RNA (mRNA) for degradation or translational repression, resulting in gene knockdown. nih.govpatsnap.com RNAi has been used to decrease this compound levels in cells to study the effects of reduced protein on cellular structures and functions, such as centriole duplication. wikipedia.org RNAi provides a way to study the consequences of reduced this compound function without a complete genetic knockout, which can be particularly useful for essential genes. patsnap.com

Gene Knockout: Gene knockout involves the complete deletion or disruption of a gene, leading to the absence of the corresponding protein. patsnap.com While CRISPR/Cas is a modern method for achieving knockout, traditional methods have also been used. Studying the phenotype of this compound knockout organisms or cell lines provides insights into the essential functions of the protein. plos.org

These genetic manipulation techniques are vital for establishing the necessity of this compound for specific cellular processes and dissecting the functions of different this compound isoforms or domains.

In Vitro Reconstitution Systems for this compound Functional Assays

In vitro reconstitution systems involve purifying this compound and its interacting partners and assembling them under controlled conditions to study specific biochemical activities or interactions.

Protein Purification: Recombinant this compound and its binding partners can be expressed in host systems like Escherichia coli and purified using various chromatographic techniques. mdpi.com Purified proteins are essential for in vitro assays.

Binding Assays: In vitro binding assays, such as pull-down assays or surface plasmon resonance (SPR), can be used to quantify the affinity and kinetics of this compound's interactions with other proteins or ligands, including calcium. nih.govmdpi.com

Assembly Assays: For proteins involved in structural assembly, like this compound's role in centrioles or basal bodies, in vitro reconstitution can be used to study the conditions and factors required for the assembly of these structures or sub-structures. molbiolcell.orgnih.gov While the complete in vitro reconstitution of complex structures like centrosomes is challenging, studies have used reconstitution to investigate specific interactions or assembly steps involving this compound. nih.gov For example, studies have investigated the calcium-inducible condensation of malaria parasite centrins in vitro. nih.gov

In vitro reconstitution systems allow for the detailed biochemical and functional characterization of this compound and its interactions in a simplified environment, complementing in vivo studies.

Future Directions and Emerging Research Avenues for Caltractin

Unexplored Regulatory Mechanisms of Caltractin

Despite the known calcium-binding properties of this compound and its association with various cellular structures, the complete spectrum of its regulatory mechanisms remains largely unexplored. Calcium binding serves as a primary regulator, inducing conformational changes that influence interactions with downstream targets. rsc.org However, it is likely that other post-translational modifications and protein-protein interactions also play significant roles in modulating this compound's activity and localization. For instance, studies have indicated that SUMOylation regulates the nucleocytoplasmic shuttling of centrin-2, a human orthologue of this compound, and its interaction with the DNA repair protein XPC. This suggests that SUMOylation could represent a general mechanism influencing the subcellular localization of centrosomal proteins. biologists.com Future research is crucial to identify other relevant post-translational modifications, such as phosphorylation, and to understand how these modifications, both individually and in concert, impact the diverse functions of this compound. The interplay between calcium signaling and these modifications in controlling this compound's behavior is a critical area for future investigation.

Development of Novel Research Tools for this compound Investigations

The development of novel research tools is paramount for advancing this compound research. While fluorescently tagged centrins have been employed to study centriole duplication in living cells, their overexpression can sometimes lead to artifacts. nih.gov There is a need for more sophisticated tools that allow for the study of this compound localization, dynamics, and interactions with enhanced precision and minimal cellular perturbation. This could involve the development of advanced imaging techniques, genetically encoded sensors capable of monitoring this compound conformational changes or interactions in real-time, and improved methods for isolating and studying native this compound complexes. Bioinformatics tools, such as those designed for comparing upstream gene regions, could also offer insights into the regulatory elements governing this compound gene expression. biorxiv.org Furthermore, novel methods for assessing the relative stability and dynamics of centrin isoforms, such as advanced spectroscopic techniques, can provide unique insights into their molecular behavior and its relationship to their biological roles. acs.org

Mechanistic Investigations of Therapeutic Modalities Targeting this compound

Considering this compound's involvement in essential cellular processes like centrosome duplication and DNA repair, mechanistic investigations into therapeutic modalities targeting this compound or its associated pathways represent a promising area of research. Abnormal centrosome duplication has been linked to chromosomal instability and cancer. researchgate.net While this compound itself may not be a direct drug target in all instances, understanding how its dysfunction contributes to various diseases could unveil novel therapeutic strategies. For example, exploring how alterations in calcium signaling pathways involving this compound contribute to conditions such as neurological disorders could identify potential therapeutic targets. nih.gov Further research is necessary to elucidate the precise mechanisms by which targeting this compound or its interactions could influence disease progression and to identify specific molecules or approaches capable of selectively modulating this compound activity in a therapeutic context.

Identification of Novel this compound Functions and Pathways

Although this compound is well-established for its roles in centrosomes and basal bodies, evidence suggests its involvement in functions within other cellular compartments, including the nucleus, where it participates in nucleotide excision repair. biologists.commdpi.com Identifying novel functions of this compound and the pathways in which it operates is a key future direction. The observation that a significant proportion of cellular centrin is not integrated into centrosomes implies the existence of additional, non-centrosomal roles. nih.gov Exploring these extra-centrosomal localizations and identifying their interacting partners could uncover new functions in areas such as protein degradation, nuclear pore complex activity, and signal transduction. nih.gov Furthermore, investigating this compound in diverse organisms and cell types may reveal species-specific or context-dependent functions and pathways.

Q & A

Q. What is the primary structural and functional role of caltractin in centrosome biology?

this compound is a calcium-binding protein essential for centrosome structure and function. It localizes to microtubule-organizing centers (MTOCs) and is implicated in centrosome duplication and spindle formation. Evolutionary conservation from algae to humans (70% amino acid identity in human vs. Chlamydomonas this compound) underscores its fundamental role . Methodologically, its localization can be confirmed via immunofluorescence using validated antibodies (e.g., anti-Centrin 1/2) under standardized fixation and permeabilization protocols (4% paraformaldehyde, 0.25% Triton X-100) .

Q. How can researchers validate this compound expression and calcium-binding activity in vitro?

Calcium-binding assays using EGTA decalcification, calcium-selective electrodes, and equilibrium dialysis are standard. For example, UV/CD spectroscopy and NMR can monitor Ca²⁺-induced conformational changes, while nonspecific binding at high Ca²⁺ concentrations (>1 mM) must be accounted for via linear correction terms . Recombinant this compound can be expressed in E. coli and purified using affinity chromatography for functional studies .

Advanced Research Questions

Q. How do the N-terminal and C-terminal EF-hand domains of this compound exhibit functional divergence in calcium sensing?

The N-terminal domain has a higher Ca²⁺ affinity (1–10 µM), classifying it as a traditional calcium sensor, while the C-terminal domain binds Ca²⁺ with two distinct affinities (micromolar and millimolar ranges). Domain-specific interactions can be studied using isolated domains expressed in E. coli and tested via NMR and peptide titration assays (e.g., yeast Kar1p peptide binding). Ca²⁺-dependent mobility shifts in SDS-PAGE further differentiate domain activation .

Q. What experimental approaches resolve contradictions in this compound’s calcium-binding affinity reported across studies?

Discrepancies arise from methodological differences, such as buffer conditions (e.g., HEPES vs. Tris) or domain isolation. Microscopic binding constants derived from NMR spectroscopy (e.g., C-terminal domain’s dual-affinity sites) clarify macroscopic measurements. Standardizing protocols (e.g., electrode calibration with EGTA-buffered solutions) and controlling for nonspecific binding improves reproducibility .

Q. How can CRISPR/Cas9 knockout models elucidate this compound’s role in centrosome duplication?

Gene knockout kits (e.g., CETN2 CRISPR) enable targeted disruption in model systems. Post-knockout validation requires Western blotting (using antibodies like ab156858) and functional assays (e.g., centrosome number quantification via confocal microscopy). Note that knockout efficiency varies due to biological complexity, necessitating clonal selection .

Q. What strategies are effective for studying this compound’s evolutionary conservation across divergent species?

Phylogenetic analysis of EF-hand domains (e.g., alignment with yeast CDC31 or algal this compound) identifies conserved residues critical for Ca²⁺ binding. Cross-reactivity of antibodies (e.g., anti-Centrin 2 in Xenopus and mammalian cells) supports functional conservation studies .

Q. How does environmental stress (e.g., CO₂-induced acidification) modulate this compound expression in non-model organisms?

Transcriptomic profiling (qRT-PCR/RNA-seq) of stress-responsive genes (e.g., cetn in Crassostrea virginica) paired with morphological assays (e.g., larval shell development) can link this compound expression to phenotypic outcomes. Calcium imaging with fluorophores (e.g., Calcium Green) quantifies intracellular Ca²⁺ dynamics under stress .

Methodological Considerations

Q. What controls are essential for antibody-based detection of this compound in immunofluorescence?

Include (1) secondary antibody-only controls to exclude autofluorescence, (2) peptide competition assays to confirm specificity, and (3) cell line controls (e.g., HeLa vs. knockout lines). Optimize antibody dilutions (1:100–1:500) and antigen retrieval for paraffin-embedded samples .

Q. How do calcium buffering systems affect in vitro this compound studies?

Use EGTA for precise Ca²⁺ chelation in low-affinity assays, while BAPTA is suitable for rapid kinetics. Calibrate Ca²⁺ electrodes with serial dilutions (10⁻¹⁰–10⁻³ M) and validate with control proteins (e.g., calmodulin) to avoid artifacts .

Data Interpretation Guidelines

  • Domain-specific functions : Always compare full-length this compound with isolated domains to avoid misinterpretation of cooperative binding .
  • Evolutionary analysis : Prioritize structural homology (EF-hand topology) over sequence identity for functional predictions .
  • Environmental studies : Correlate molecular data (e.g., cetn expression) with physiological metrics (e.g., centrosome defects) to establish causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.